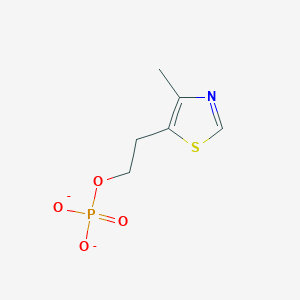![molecular formula C23H23N3O2 B1261799 (15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)
(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-4020 is a member of beta-carbolines.
Scientific Research Applications
Stereochemistry and NMR Data
Research involving compounds structurally related to (15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione focuses on understanding their stereochemistry and detailed NMR spectroscopic data. Such studies help in determining the precise molecular structure and chemical properties of these compounds, essential for potential applications in various scientific fields (Nisar et al., 2010).
Chiral Resolution and Antibacterial Agents
The chiral resolution of stereoisomers of similar compounds has been investigated for their potential as antibacterial agents. Different stereoisomers can exhibit varying degrees of pharmaceutical activity, making it crucial to resolve and study them separately (Ali et al., 2020).
Macrocyclic Compound Synthesis
Research into macrocyclic compounds containing structures similar to the query compound has been conducted. These macrocyclic compounds have potential applications in areas such as coordination chemistry and material science due to their ability to form complex structures with metals (Costa & Delgado, 1993).
Photochemical Reactions
Studies on compounds like 1-(o-methylphenyl)-2,2-dimethylpropane-1,3-diones, which bear resemblance to the query compound, explore their behavior under photochemical reactions. Such research contributes to a deeper understanding of the photochemistry of organic compounds, which can be pivotal in fields like organic synthesis and materials science (Yoshioka et al., 1991).
Synthesis of Biologically Active Substances
Research into the synthesis of new tetraheterocyclic compounds, which include similar structural motifs, aims to create potential biologically active substances. These compounds can have applications in drug development and bioactive material research (Pyrko, 2018).
properties
Product Name |
(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
|---|---|
Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O2/c1-14-8-10-15(11-9-14)13-25-21(27)19-12-17-16-6-4-5-7-18(16)24-20(17)23(2,3)26(19)22(25)28/h4-11,19,24H,12-13H2,1-3H3/t19-/m1/s1 |
InChI Key |
XLHDISIHIXXBEP-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)[C@H]3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



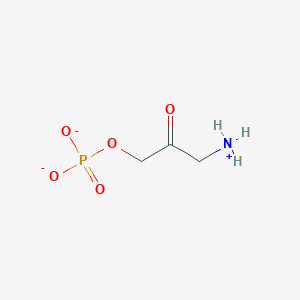
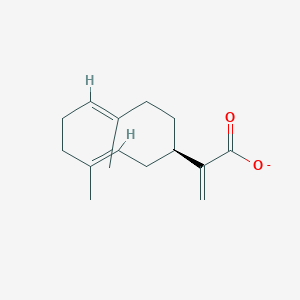

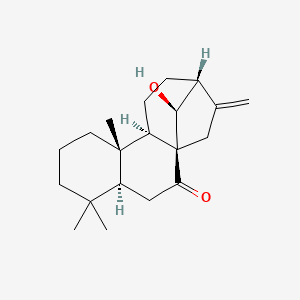
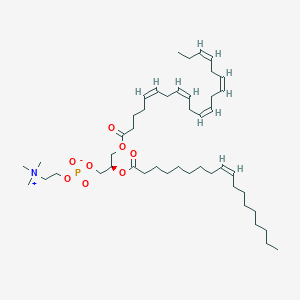

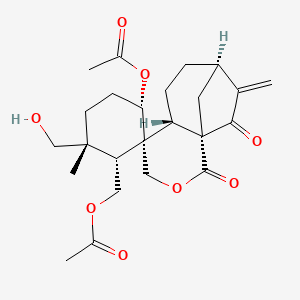
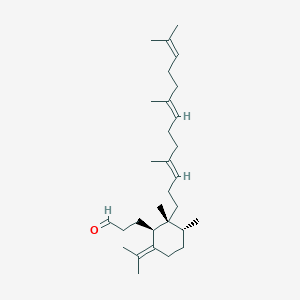
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
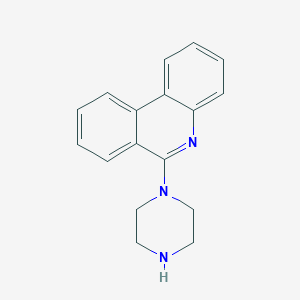
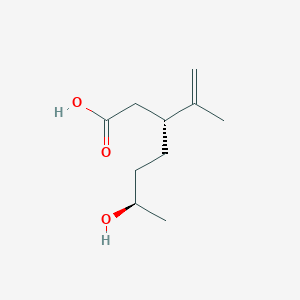
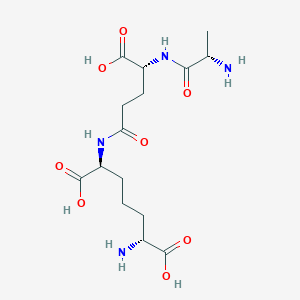
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)
